![molecular formula C12H16N2O4 B3146369 Methyl 3-(butylamino)-4-nitrobenzoate CAS No. 597562-38-4](/img/structure/B3146369.png)
Methyl 3-(butylamino)-4-nitrobenzoate
Overview
Description
Methyl 3-(butylamino)-4-nitrobenzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzoate family of compounds, which are known for their diverse range of biological activities. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the laboratory.
Scientific Research Applications
Environmental Impact and Degradation
One of the key areas of research involves understanding the occurrence, fate, and behavior of parabens (which share functional groups with Methyl 3-(butylamino)-4-nitrobenzoate) in aquatic environments. Parabens, including methylparaben, are commonly used as preservatives and have been studied for their biodegradability and persistence in water bodies. Despite treatments that eliminate them from wastewater, parabens are always present at low concentration levels in effluents, indicating continuous introduction into the environment. Further studies are needed to assess the toxicity of chlorinated by-products of parabens, which are more stable and persistent than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Applications in Material Science
Research into the chemical modification of xylan, a component of plant cell walls, highlights the potential for creating biopolymer ethers and esters with specific properties tailored by the functional groups, degree of substitution, and substitution pattern. This includes the synthesis of novel xylan esters through conversion with various acids and activating agents, demonstrating the versatility of chemical modifications for creating materials with potential applications in drug delivery and as antimicrobial agents (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
properties
IUPAC Name |
methyl 3-(butylamino)-4-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-4-7-13-10-8-9(12(15)18-2)5-6-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSXHPAYJROFIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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